Regioisomeric Identity: 3,4-Difluorophenyl vs. 4-Fluorophenyl Substitution Defines PDE4 Inhibitor Pharmacophore Scope
The WO 2004/094375 A2 patent explicitly claims 4‑(3,4‑disubstituted phenyl)‑pyrrolidin‑2‑one compounds as selective PDE4 inhibitors, reporting that these compounds exhibit improved PDE4 inhibition compared to rolipram [1]. The patent defines the 3,4‑disubstitution pattern as a critical structural feature for achieving PDE4 selectivity over other PDE classes. While specific IC₅₀ values for the 3,4‑difluorophenyl exemplar are not publicly disclosed in the patent abstract, the claimed genus requires the 3,4‑disubstituted phenyl motif, distinguishing it from mono‑fluorinated (e.g., 4‑fluorophenyl) and differently disubstituted (e.g., 3,5‑difluorophenyl) analogs that fall outside the patent claims. The 4‑fluorophenyl analog (CAS 264122‑82‑9) lacks the second fluorine atom and is not encompassed within this specific PDE4 inhibitor patent genus.
| Evidence Dimension | PDE4 enzyme inhibition and selectivity over other PDE classes |
|---|---|
| Target Compound Data | Claimed within WO 2004/094375 A2 genus; described as exhibiting improved PDE4 inhibition vs. rolipram (exact numerical data not publicly available for this specific exemplar). |
| Comparator Or Baseline | Rolipram (non-selective PDE4 inhibitor); 4-fluorophenyl analog (CAS 264122-82-9, outside patent genus); 3,5-difluorophenyl analog (CAS 1604786-89-1, different regioisomer). |
| Quantified Difference | The 3,4-disubstitution pattern is a claimed structural requirement for PDE4 selectivity; analogs lacking this substitution geometry are not covered by the patent claims. |
| Conditions | PDE4 enzyme inhibition assays; selectivity panels against PDE1, PDE3, PDE5 as described in WO 2004/094375 A2. |
Why This Matters
For PDE4-targeted drug discovery programs, selecting the 3,4-difluorophenyl regioisomer is necessary to remain within the SAR space of the foundational patent, whereas mono-fluorinated or regioisomeric analogs may lead to divergent intellectual property and pharmacological profiles.
- [1] WO 2004/094375 A2 – 4-(3,4-Disubstituted Phenyl)-Pyrrolidin-2-one Compounds as Phosphodiesterase 4 Inhibitors. F. Hoffmann-La Roche AG, filed 15 April 2004, published 4 November 2004. View Source
